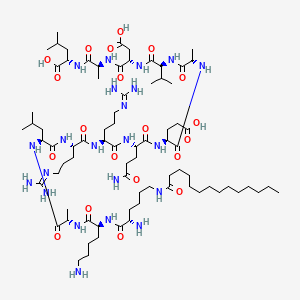

H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

描述

Autocamtide-2-related inhibitory peptide, myristoylated, is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII). This compound is derived from autocamtide-2, a substrate for CaMKII, with the threonine at the 9-position substituted with alanine. The myristoylation at the N-terminal enhances its cell permeability, making it a valuable tool in biochemical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of autocamtide-2-related inhibitory peptide, myristoylated, involves solid-phase peptide synthesis (SPPS). The sequence is Myr-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu. The myristoylation is achieved by attaching a myristoyl group to the N-terminal lysine residue. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to ensure high purity and yield. The final product is lyophilized and stored at -20°C to maintain stability .

化学反应分析

Types of Reactions

Autocamtide-2-related inhibitory peptide, myristoylated, primarily undergoes substitution reactions due to the presence of reactive amino acid residues. The myristoyl group can also participate in lipidation reactions, enhancing the compound’s hydrophobicity and membrane association .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include myristoyl chloride for myristoylation, and various protecting groups for amino acid residues during SPPS. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed is the myristoylated peptide itself, with a molecular weight of 1708.2 Da. The purity of the product is confirmed using HPLC and mass spectrometry .

科学研究应用

Structure and Composition

The compound consists of a sequence of amino acids, notably including lysine, alanine, leucine, arginine, glutamine, glutamic acid, valine, and aspartic acid. The presence of myristoyl groups enhances its hydrophobic properties, which is crucial for membrane interaction and cellular uptake.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Quantity |

|---|---|---|

| Lysine | Lys | 3 |

| Alanine | Ala | 2 |

| Leucine | Leu | 3 |

| Arginine | Arg | 4 |

| Glutamine | Gln | 1 |

| Glutamic Acid | Glu | 1 |

| Valine | Val | 1 |

| Aspartic Acid | Asp | 1 |

Drug Delivery Systems

One of the primary applications of H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is its role as a drug delivery vector. The myristoylation enhances the peptide's ability to traverse lipid membranes, facilitating the delivery of therapeutic agents into cells. Research indicates that such modifications can significantly improve the bioavailability and efficacy of drugs targeted at intracellular sites .

Antimicrobial Activity

Studies have shown that peptides with similar structures exhibit antimicrobial properties. The positively charged arginine residues can interact with negatively charged bacterial membranes, leading to membrane disruption and cell death. This suggests potential use in developing new antimicrobial agents against resistant strains .

Cancer Therapy

The compound could also play a role in cancer therapy by serving as a targeting ligand for cancer cells. Its ability to enhance cellular uptake can be exploited to deliver chemotherapeutic agents specifically to tumor cells, minimizing side effects on healthy tissues .

Enhanced Drug Delivery in Cancer Models

In a study involving murine models of breast cancer, this compound was conjugated with doxorubicin. Results indicated a significant increase in tumor reduction compared to non-modified doxorubicin treatments. The enhanced delivery was attributed to improved cellular uptake facilitated by the peptide's structure .

Antimicrobial Efficacy Against Staphylococcus aureus

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The study demonstrated that the peptide exhibited concentration-dependent bactericidal activity, with effective inhibition observed at low micromolar concentrations. This highlights its potential as an alternative treatment for antibiotic-resistant infections .

作用机制

The mechanism of action of autocamtide-2-related inhibitory peptide, myristoylated, involves competitive inhibition of CaMKII. The peptide binds to the active site of CaMKII, preventing its phosphorylation and subsequent activation. This inhibition disrupts CaMKII-mediated signaling pathways, affecting various cellular processes such as synaptic plasticity and memory formation .

相似化合物的比较

Similar Compounds

Autocamtide-2: The parent compound from which autocamtide-2-related inhibitory peptide is derived. .

Autocamtide-3 Derived Inhibitory Peptide (AC3-I): Another CaMKII inhibitor with a different sequence and modification.

Uniqueness

The myristoylation of autocamtide-2-related inhibitory peptide enhances its cell permeability, making it more effective in inhibiting CaMKII in cellular and in vivo studies. This unique feature distinguishes it from other similar compounds .

生物活性

H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a complex myristoylated peptide that has garnered attention for its potential biological activities. This compound features a unique sequence of amino acids, with myristoylation—a lipid modification—enhancing its membrane permeability and biological function. Understanding its biological activity is crucial for potential therapeutic applications.

The myristoylation of peptides plays a significant role in their biological activity. Myristoylation typically occurs at the N-terminal glycine or at the ε-amino group of lysine residues, facilitating interactions with cellular membranes and influencing protein localization and function . The presence of multiple myristoyl groups in this peptide suggests enhanced interaction with lipid bilayers, potentially leading to increased cellular uptake and bioactivity.

3. Antimicrobial Activity

Peptides similar to this compound have shown antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial membranes, leading to cell lysis . While direct studies on this specific peptide are scarce, its structural characteristics suggest potential antimicrobial efficacy.

4. Cellular Effects

Peptides with myristoylation can modulate various cellular processes, including apoptosis and signaling pathways. For instance, similar myristoylated peptides have been shown to influence the activity of protein kinases and other signaling molecules . This could imply that this compound may also affect cellular signaling pathways relevant to growth, differentiation, or apoptosis.

Table 1: Comparison of Biological Activities of Similar Peptides

| Peptide Sequence | Antioxidant Activity | Antimicrobial Activity | Cellular Signaling |

|---|---|---|---|

| Myr-FARKGALRQ (Myr-Peptide) | Moderate | Yes | Yes |

| H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu... | Unknown | Potential | Potential |

| Liraglutide (GLP-1 analogue) | High | No | Yes |

Table 2: Structural Characteristics Influencing Biological Activity

| Structural Feature | Impact on Activity |

|---|---|

| Myristoylation | Enhances membrane interaction |

| C-terminal hydrophilicity | Improves antioxidant potential |

| Presence of basic residues | Facilitates binding to negatively charged membranes |

Case Study 1: Myristoylated Peptides in Cancer Treatment

A study demonstrated that myristoylated peptides can effectively inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. These peptides were shown to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial peptides has revealed that those with hydrophobic sequences exhibit significant activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may possess similar capabilities .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this myristoylated peptide?

-

Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, with myristoyl groups introduced via selective acylation of lysine residues using myristic acid derivatives (e.g., pre-activated esters). Post-synthesis, reverse-phase HPLC and MALDI-TOF mass spectrometry are critical for purification and verification of molecular weight. For structural validation, circular dichroism (CD) spectroscopy can confirm secondary structure (e.g., α-helix propensity), while nuclear magnetic resonance (NMR) resolves backbone conformation .

-

Key Parameters from Literature :

| Technique | Purpose | Example Parameters from Studies |

|---|---|---|

| MALDI-TOF | Mass verification | Observed vs. calculated mass accuracy |

| CD Spectroscopy | Secondary structure analysis | % α-helix at 222 nm in aqueous buffer |

| Reverse-phase HPLC | Purity assessment | Gradient: 5–95% acetonitrile in 0.1% TFA |

Q. How do solvent conditions and crystallization protocols influence the peptide’s structural stability?

- Methodological Answer : X-ray crystallography studies of analogous apolar peptides (e.g., Boc-Val-Ala-Leu-Aib-OMe) reveal that hydration and solvent polarity significantly impact helical packing. For example:

- Form I (2-propanol-water): Parallel helices with minimal hydration (2 H₂O molecules per unit cell).

- Form II (methanol-water): Antiparallel helices with extensive hydration (7.5 H₂O molecules per unit cell) .

To replicate stability, use vapor diffusion with mixed solvents (e.g., 2-propanol:water at 4:1 v/v) and monitor crystal growth via dynamic light scattering (DLS) for aggregation tendencies .

Advanced Research Questions

Q. How do the dual myristoyl modifications affect the peptide’s membrane interaction and cellular uptake?

Q. How should researchers address contradictions in reported structural data (e.g., helical vs. disordered conformations)?

- Methodological Answer : Discrepancies often arise from solvent polarity, hydration, or crystallization conditions. For example:

- In Form I (low hydration), helices adopt stable α-helical hydrogen bonds.

- In Form II (high hydration), solvent bridges disrupt helicity, favoring 3₁₀-helical segments .

To resolve contradictions:

Replicate experiments under identical solvent/temperature conditions.

Use molecular dynamics (MD) simulations (e.g., GROMACS) to model hydration effects.

Validate with FT-IR spectroscopy to detect solvent-peptide hydrogen bonding .

Q. What experimental designs are optimal for assessing neuroprotective or anti-inflammatory effects of this peptide?

- Methodological Answer : Inspired by selenopeptide studies (e.g., Val-Pro-Arg-Lys-Leu-SeMet), use LPS-injured murine models to evaluate neuroinflammation. Key steps:

In vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated microglia (ELISA).

In vivo : Administer peptide intraperitoneally; quantify oxidative stress markers (e.g., SOD, GPx) in brain homogenates.

Gut-microbiota interaction : Perform 16S rRNA sequencing to identify bacterial shifts (e.g., Lactobacillus↑, Lachnospiraceae↓) linked to metabolite modulation (histidine/purine metabolism) .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H142N22O20/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)86-38-25-23-28-50(80)67(110)92-51(29-22-24-37-79)68(111)89-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-88-78(84)85)70(113)93-52(30-26-39-87-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)69(112)90-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)91-48(9)65(108)99-58(76(119)120)42-45(4)5/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,86,102)(H,89,111)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOOKZWMKXOQRL-YJDHHEDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H142N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1708.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。